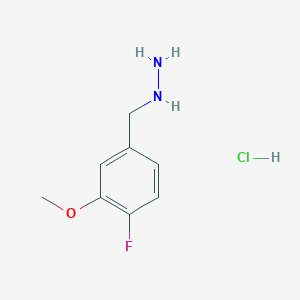

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride

Descripción

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is a fluorinated hydrazine derivative characterized by a benzyl backbone substituted with a methoxy (-OCH₃) group at the 3-position and a fluorine atom at the 4-position. The hydrazine (-NH-NH₂) moiety is attached to the benzyl group, and the compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. This compound is of interest in medicinal chemistry and organic synthesis due to the electron-withdrawing fluorine and electron-donating methoxy groups, which modulate reactivity and interactions with biological targets .

Propiedades

IUPAC Name |

(4-fluoro-3-methoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O.ClH/c1-12-8-4-6(5-11-10)2-3-7(8)9;/h2-4,11H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYRNDSQBNXJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660318 | |

| Record name | [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-02-6, 766498-29-7 | |

| Record name | Hydrazine, [(4-fluoro-3-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Synthesis of 3-Methoxy-4-fluorobenzyl Halide

- Starting from commercially available 3-methoxy-4-fluorotoluene, bromination at the benzylic position is performed using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN under reflux conditions in an inert solvent like carbon tetrachloride or dichloromethane.

- The reaction selectively yields 3-methoxy-4-fluorobenzyl bromide with high purity.

Step 2: Nucleophilic Substitution with Hydrazine

- The benzyl bromide intermediate is reacted with hydrazine hydrate in a polar solvent such as ethanol or methanol.

- The reaction is typically carried out under reflux for several hours (4-12 hours) to ensure complete substitution.

- The nucleophilic hydrazine displaces the bromide to give (3-methoxy-4-fluorobenzyl)hydrazine.

Step 3: Formation of Hydrochloride Salt

- The free base hydrazine derivative is treated with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).

- This step converts the hydrazine into its hydrochloride salt, enhancing its stability and facilitating purification.

- The hydrochloride salt typically precipitates out and can be filtered and dried under vacuum.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzylic bromination | NBS, benzoyl peroxide, CCl4 or DCM | Reflux (~70°C) | 4-6 hours | 85-90 | Radical initiator required |

| Hydrazine substitution | Hydrazine hydrate, ethanol or methanol | Reflux (~78°C) | 6-12 hours | 75-85 | Excess hydrazine ensures complete reaction |

| Hydrochloride salt formation | HCl gas or HCl in ethanol/ether | 0-25°C | 1-2 hours | 90-95 | Precipitation improves purity |

Purification Techniques

- Crude hydrazine hydrochloride is purified by recrystallization from ethanol or ethanol/ether mixtures.

- Alternatively, preparative chromatography or washing with cold solvents can remove impurities.

- Drying under vacuum at moderate temperatures (40-50°C) prevents decomposition.

Research Findings and Variations

- Some patents and literature report alternative routes involving protection/deprotection strategies for the hydrazine moiety to improve selectivity and yield.

- Use of different solvents and bases can influence reaction rates and product purity.

- The formation of the hydrochloride salt is critical for the compound's stability, as free hydrazine derivatives can be sensitive to oxidation and moisture.

Summary of Key Preparation Steps

| Stage | Purpose | Key Reagents | Outcome |

|---|---|---|---|

| Benzylic bromination | Introduce good leaving group | NBS, radical initiator, solvent | 3-Methoxy-4-fluorobenzyl bromide |

| Hydrazine substitution | Install hydrazine group | Hydrazine hydrate, reflux solvent | (3-Methoxy-4-fluorobenzyl)hydrazine |

| Hydrochloride salt formation | Stabilize and purify compound | HCl gas or HCl solution | This compound |

Análisis De Reacciones Químicas

Types of Reactions

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The methoxy and fluorine groups on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or fluorine groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that hydrazine derivatives, including (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride, exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that hydrazine derivatives can interact with biological targets involved in cell signaling pathways associated with tumor growth .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Its structure allows it to penetrate bacterial membranes effectively, leading to cell death. In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Neuroprotective Effects

Emerging research suggests that hydrazine derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation pathways is being investigated as a mechanism for its protective effects against neuronal damage .

Agricultural Applications

Pesticide Development

this compound has been explored as a potential pesticide due to its ability to disrupt the physiological processes of pests. Its application could lead to the development of novel insecticides that are effective yet environmentally friendly. Preliminary studies indicate that this compound can reduce pest populations without adversely affecting non-target species .

Herbicide Formulation

In addition to its insecticidal properties, this compound may be incorporated into herbicide formulations. Its mechanism of action involves inhibiting key enzymes in the metabolic pathways of plants, thereby controlling unwanted vegetation effectively .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. It can be polymerized to create hydrophobic polymers with applications in coatings and adhesives. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional materials .

Charge Transfer Materials

This compound has potential applications in the development of charge transfer materials used in electronic devices. Its ability to facilitate electron transfer makes it suitable for use in organic semiconductors and photovoltaic cells, which are critical for advancing renewable energy technologies .

Case Studies

Mecanismo De Acción

The mechanism of action of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their function. The methoxy and fluorine groups may also influence the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Structural and Physical Properties of Selected Hydrazine Hydrochloride Derivatives

Key Observations:

- Electronic Effects: The 3-methoxy group in (3-Methoxy-4-fluorobenzyl)hydrazine HCl enhances electron density at the aromatic ring, while the 4-fluoro substituent introduces steric and electronic effects distinct from non-fluorinated analogs like 3-methoxyphenylhydrazine HCl .

- Melting Points: Fluorinated derivatives generally exhibit higher melting points compared to non-fluorinated analogs due to increased polarity and crystal lattice stability. For example, 3-Chloro-4-fluorophenylhydrazine HCl melts at 211–212°C, whereas non-fluorinated phenylhydrazine HCl derivatives typically melt below 200°C .

Table 4: Toxicity Data for Selected Hydrazine Hydrochlorides

Key Observations:

- Fluorine substitution may mitigate toxicity by reducing reactive metabolite formation.

Actividad Biológica

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is a compound of increasing interest in biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzyl hydrazine structure with methoxy and fluorine substituents, which are critical for its biological activity. The presence of these functional groups influences its reactivity and interaction with biological targets.

The mechanism by which this compound exerts its effects involves:

- Covalent Bond Formation : The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function.

- Influence of Substituents : The methoxy group may enhance lipophilicity, while the fluorine atom can affect electronic properties, thereby influencing binding affinity and selectivity for various molecular targets .

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Antioxidant Activity

Research has also suggested that this compound possesses antioxidant properties. It may scavenge free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in various diseases including cancer and neurodegenerative disorders .

Case Studies

- Apoptosis Induction : A study demonstrated that treatment with this compound led to a significant increase in apoptosis rates in MCF-7 breast cancer cells, with an IC50 value of approximately 10 µM. This effect was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Cell Cycle Arrest : Another investigation revealed that the compound caused G0/G1 phase arrest in various cancer cell lines, suggesting it may inhibit cell proliferation effectively .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Methoxyphenyl)hydrazine hydrochloride | Lacks fluorine substitution | Moderate anticancer activity |

| (3-Methoxybenzyl)hydrazine hydrochloride | Lacks fluorine substitution | Lower potency than target compound |

| (4-Fluorobenzyl)hydrazine hydrochloride | Lacks methoxy substitution | Similar mechanism but less effective |

This table highlights the unique properties of this compound that may contribute to its enhanced biological activity compared to structurally similar compounds.

Q & A

Q. What are the established synthetic routes for (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves reacting (3-Methoxy-4-fluorobenzyl) chloride with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. Critical parameters include:

- Molar ratio : A 1:1.2 molar ratio of benzyl chloride to hydrazine hydrate ensures complete conversion .

- Temperature : Reflux at 80–90°C for 6–8 hours optimizes reaction kinetics .

- Purification : Crystallization from ethanol or aqueous ethanol yields the hydrochloride salt with >95% purity. Impurities (e.g., unreacted hydrazine) can be removed via recrystallization .

Example Protocol:

| Step | Parameter | Condition |

|---|---|---|

| 1 | Reaction | Reflux in ethanol/HCl (6–8 h) |

| 2 | Workup | Cool, filter precipitate |

| 3 | Purification | Recrystallize (ethanol/water) |

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C3, fluorine at C4) and hydrazine proton integration .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight ([M+H]⁺ expected at m/z 176.62) .

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

Methodological Answer:

- Storage : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in storage cabinets .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., free hydrazine formation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) when characterizing derivatives of this compound?

Methodological Answer:

- Comparative Analysis : Compare NMR shifts with structurally analogous compounds (e.g., (3-Fluorobenzyl)hydrazine hydrochloride ).

- X-ray Crystallography : Resolve ambiguous stereochemistry or substituent effects .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .

Q. What experimental strategies can elucidate the reactivity of this compound in heterocyclic synthesis?

Methodological Answer:

- Substituent Variation : React with substituted benzaldehydes/ketones to form pyrazoline or pyrazole derivatives. Monitor regioselectivity via TLC .

- Kinetic Studies : Use in situ IR or GC-MS to track intermediate formation (e.g., hydrazone adducts) .

- Solvent Screening : Test polar (ethanol) vs. nonpolar (toluene) solvents to optimize cyclization efficiency .

Example Reaction Pathway:

Condensation with ketone → Hydrazone intermediate

Cyclization → Pyrazoline derivative

Q. What advanced safety protocols are recommended for chronic handling of this compound given its toxicity profile?

Methodological Answer:

- Engineering Controls : Use fume hoods with ≥100 fpm airflow and HEPA filters .

- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid latex due to permeation risks .

- Waste Disposal : Neutralize with 10% calcium hypochlorite solution (30 min contact time) before disposal .

- Health Monitoring : Regular blood tests (e.g., methemoglobin levels) for personnel with prolonged exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.